molecular formula C20H18Cl2N2O3 B15151601 N-(2,3-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

N-(2,3-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

Cat. No.: B15151601
M. Wt: 405.3 g/mol
InChI Key: YZYSJMTZZRNQAC-UHFFFAOYSA-N
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Description

N-(2,3-DICHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group and a tetracyclic core, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DICHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-amino-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-ene-3,5-dione with 2,3-dichlorophenyl isocyanate under reflux conditions in an appropriate solvent such as benzene or ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DICHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-(2,3-DICHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5320(2),?

Mechanism of Action

The mechanism of action of N-(2,3-DICHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins . The compound’s structure allows it to bind to these targets effectively, disrupting their function and preventing the virus from proliferating.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DICHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE stands out due to its specific dichlorophenyl substitution pattern and the presence of a tetracyclic core. These structural features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H18Cl2N2O3

Molecular Weight

405.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide

InChI

InChI=1S/C20H18Cl2N2O3/c1-8(18(25)23-14-4-2-3-13(21)17(14)22)24-19(26)15-9-5-6-10(12-7-11(9)12)16(15)20(24)27/h2-6,8-12,15-16H,7H2,1H3,(H,23,25)

InChI Key

YZYSJMTZZRNQAC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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